1,4-Dichlorophthalazine

Catalog No.
S704073
CAS No.
4752-10-7
M.F
C8H4Cl2N2
M. Wt
199.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dichlorophthalazine

CAS Number

4752-10-7

Product Name

1,4-Dichlorophthalazine

IUPAC Name

1,4-dichlorophthalazine

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

InChI

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H

InChI Key

ODCNAEMHGMYADO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)Cl

Precursor in Medicinal Chemistry

1,4-DCP serves as a starting reagent for the synthesis of various 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, a class of compounds with potential therapeutic properties. One study explored its use in the synthesis of these derivatives, aiming to discover novel antimicrobial agents. []

Coupling Agent in Polymer Synthesis

Beyond medicinal chemistry, 1,4-DCP demonstrates utility as a coupling reagent in the creation of novel soluble polymer-bound ligands. These ligands possess potential applications in various fields, including catalysis and separation science. []

1,4-Dichlorophthalazine is an organic compound with the molecular formula C8H4Cl2N2C_8H_4Cl_2N_2. It features a phthalazine core substituted with two chlorine atoms at the 1 and 4 positions. This compound is characterized by its aromatic structure, which contributes to its chemical stability and reactivity. The presence of chlorine atoms enhances its electrophilic properties, making it a valuable intermediate in various chemical syntheses.

  • 1,4-Dichlorophthalazine itself is not typically studied for its mechanism of action in biological systems.
  • Its primary significance lies in its use as a precursor for the synthesis of other molecules with potential biological activities [].
  • Specific safety data for 1,4-Dichlorophthalazine might be limited in publicly available sources.
  • However, as with most organic compounds, it is advisable to handle it with care in a well-ventilated laboratory using appropriate personal protective equipment [].
Due to its reactive functional groups:

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, leading to the formation of various derivatives. For example, nucleophilic substitution can yield amine or hydroxyl derivatives.
  • Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced derivatives.
  • Coupling Reactions: It can engage in coupling reactions to produce more complex organic molecules, often employed in the synthesis of pharmaceuticals and agrochemicals .

Research indicates that 1,4-dichlorophthalazine and its derivatives exhibit notable biological activities. They have been investigated for their potential as catalysts in asymmetric reactions, particularly in the synthesis of biologically active compounds . Additionally, some derivatives have shown promise in medicinal chemistry, particularly in targeting specific biological pathways.

Several methods exist for synthesizing 1,4-dichlorophthalazine:

  • Direct Chlorination: Starting from phthalazine, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions to selectively introduce chlorine at the 1 and 4 positions.
  • Derivatization of Phthalazines: Various synthetic routes involve modifying existing phthalazine compounds through substitution or coupling reactions with chlorinating agents .
  • Catalyzed Reactions: Some studies have explored the use of catalysts, such as cinchona alkaloids, to facilitate the synthesis of 1,4-dichlorophthalazine derivatives through asymmetric reactions .

1,4-Dichlorophthalazine finds applications in various fields:

  • Pharmaceutical Chemistry: It serves as a precursor for synthesizing bioactive compounds and drugs.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its reactive nature.
  • Material Science: Its derivatives are explored for use in dyes and pigments owing to their stable aromatic structures .

Studies involving 1,4-dichlorophthalazine often focus on its interactions with biological systems. For instance:

  • Catalytic Activity: Research has demonstrated that certain derivatives can catalyze significant organic reactions, showcasing their utility in synthetic organic chemistry .
  • Biological Pathways: Investigations into how these compounds interact with specific enzymes or receptors are ongoing, aiming to elucidate their potential therapeutic effects.

Several compounds share structural similarities with 1,4-dichlorophthalazine. A comparison highlights its unique features:

Compound NameStructure TypeUnique Features
PhthalazineDihydropyridazineParent compound; lacks chlorine substituents.
2-ChlorophthalazineSubstituted phthalazineContains one chlorine atom; different reactivity.
1,2-DichlorobenzeneAromatic hydrocarbonDifferent functional group positioning; no nitrogen.

Similar Compounds

  • Phthalazine
  • 2-Chlorophthalazine
  • 1,2-Dichlorobenzene

XLogP3

3.5

UNII

0OW60266KO

Other CAS

4752-10-7

Wikipedia

1,4-dichlorophthalazine

Dates

Modify: 2023-08-15

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